Finafloxacin

Vue d'ensemble

Description

La finafloxacine est un antibiotique fluoroquinolone connu pour son activité antibactérienne à large spectreCe composé est commercialisé sous le nom de marque Xtoro et a été approuvé par la Food and Drug Administration des États-Unis en décembre 2014 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la finafloxacine implique plusieurs étapes, commençant par la préparation de la structure de base de la quinolone. Les étapes clés comprennent :

Formation du noyau quinolonique : Ceci est généralement obtenu par une réaction de cyclisation impliquant un dérivé d'aniline et un β-cétoester.

Introduction du groupe fluoro : La fluoration est réalisée à l'aide de réactifs comme le trifluorure de diéthylaminosulfur (DAST) ou d'agents fluorants similaires.

Formation du cycle oxazine : Cela implique la réaction de l'intermédiaire avec une amine appropriée et un aldéhyde en conditions acides pour former le cycle hexahydropyrrolo[3,4-b][1,4]oxazine.

Méthodes de production industrielle

La production industrielle de la finafloxacine suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et des rendements, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir une grande pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La finafloxacine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ceci peut se produire au niveau du noyau quinolonique, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le cycle oxazine ou d'autres groupes fonctionnels.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau des groupes fluoro et cyano.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone ou réduction chimique à l'aide de borohydrure de sodium.

Substitution : Des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la finafloxacine avec des propriétés antibactériennes modifiées. Ces dérivés sont souvent explorés pour une efficacité accrue ou des effets secondaires réduits .

Applications de la recherche scientifique

La finafloxacine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des fluoroquinolones et pour développer de nouvelles méthodologies de synthèse.

Biologie : Investigé pour ses effets sur les mécanismes de réplication et de réparation de l'ADN bactérien.

Médecine : Principalement utilisé pour traiter les infections bactériennes, en particulier celles résistantes aux autres antibiotiques. Il est également étudié pour son utilisation potentielle dans le traitement d'autres types d'infections.

Industrie : Employé dans le développement de nouveaux agents antibactériens et dans la formulation de produits pharmaceutiques

Mécanisme d'action

La finafloxacine exerce ses effets antibactériens en inhibant les enzymes bactériennes de type II topoisomérases, en particulier l'ADN gyrase et la topoisomérase IV. Ces enzymes sont cruciales pour la réplication, la transcription, la réparation et la recombinaison de l'ADN bactérien. En inhibant ces enzymes, la finafloxacine empêche les bactéries de répliquer et de réparer leur ADN, ce qui conduit à la mort cellulaire bactérienne .

Applications De Recherche Scientifique

Mechanism of Action and Unique Properties

Finafloxacin contains a chiral C7 substituent and an 8-cyano group, which contribute to its increased bactericidal activity in acidic pH environments. This characteristic allows it to effectively target bacteria residing in acidic cellular organelles, such as phagosomes and phagolysosomes, where traditional fluoroquinolones like ciprofloxacin are less effective .

Clinical Applications

This compound has been investigated for various clinical applications, including:

- Acute Otitis Media : Approved by the FDA and Health Canada as a topical treatment for acute otitis media, this compound demonstrates significant efficacy in treating ear infections caused by susceptible strains of bacteria .

- Urinary Tract Infections (UTIs) : Studies suggest that this compound may be suitable for treating complicated and non-complicated UTIs, particularly those caused by multidrug-resistant organisms .

- Respiratory Infections : this compound has shown promising results against respiratory pathogens, including Legionella pneumophila, making it a candidate for treating pneumonia in patients with cystic fibrosis .

- Biothreat Pathogens : Research indicates that this compound is effective against several biothreat pathogens such as Yersinia pestis and Bacillus anthracis, highlighting its potential role in biodefense .

In Vivo Efficacy

A murine model study demonstrated the efficacy of this compound against Acinetobacter baumannii and other resistant strains. Mice treated with this compound exhibited significant survival rates compared to control groups . The dosing regimen involved administering this compound at 37.5 mg/kg every 8 hours for 14 days, showcasing its potential for prolonged treatment scenarios.

In Vitro Activity

This compound has been evaluated in vitro against various bacterial strains. It exhibited lower minimum inhibitory concentrations (MICs) compared to ciprofloxacin against both Gram-positive and Gram-negative bacteria, particularly under acidic conditions. This supports its use in environments where pH is compromised due to infection .

Comparative Efficacy Against Other Antibiotics

The following table summarizes the comparative efficacy of this compound with other antibiotics:

| Antibiotic | Activity Against Acidic pH | Notable Pathogens Targeted |

|---|---|---|

| This compound | High | Escherichia coli, Staphylococcus aureus, Legionella pneumophila |

| Ciprofloxacin | Moderate | Various Gram-negative bacteria |

| Delafloxacin | Moderate | Pseudomonas aeruginosa, multi-drug resistant strains |

Case Studies and Research Findings

- Treatment of Resistant UTIs : A clinical case study highlighted the successful treatment of a patient with a complicated UTI caused by ciprofloxacin-resistant E. coli using this compound, demonstrating its effectiveness in overcoming antibiotic resistance .

- Biodefense Applications : In another study, this compound was shown to be effective against biothreat pathogens in animal models, suggesting its potential use in biodefense strategies against biological warfare agents .

- Respiratory Infections : A cohort study focused on patients with cystic fibrosis indicated that this compound could be an effective alternative for treating respiratory infections caused by resistant strains, providing a new avenue for managing chronic infections in this vulnerable population .

Mécanisme D'action

Finafloxacin exerts its antibacterial effects by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

La finafloxacine est unique parmi les fluoroquinolones en raison de son activité accrue dans les environnements acides, ce qui est bénéfique pour le traitement des infections dans les fluides corporels acides. Des composés similaires comprennent :

Ciprofloxacine : Une autre fluoroquinolone à activité à large spectre mais moins efficace dans les conditions acides.

Lévofloxacine : Connu pour son efficacité contre les infections respiratoires mais aussi moins efficace dans les environnements acides.

Moxifloxacine : A un spectre d'activité plus large mais est associé à plus d'effets secondaires par rapport à la finafloxacine

La finafloxacine se distingue par ses propriétés pharmacocinétiques spécifiques et son efficacité dans le traitement des infections dans des environnements difficiles.

Activité Biologique

Finafloxacin is a novel fluoroquinolone antibiotic that exhibits unique properties, particularly its enhanced antibacterial activity under acidic conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, in vitro and in vivo efficacy, and clinical implications.

This compound acts primarily by inhibiting bacterial DNA synthesis. It achieves this by promoting cleavage of bacterial DNA within the DNA-enzyme complexes of DNA gyrase and topoisomerase IV. This dual-target mechanism leads to rapid bactericidal activity, even against bacteria in stationary phase or growth-arrested cultures. Notably, the concentration required for 50% DNA cleavage is significantly lower (12 to 25-fold) compared to other fluoroquinolones, indicating a higher potency of this compound against various pathogens .

In Vitro Activity

This compound demonstrates broad-spectrum activity against a variety of organisms, including Gram-positive and Gram-negative bacteria as well as anaerobes. Its effectiveness is particularly pronounced in acidic environments, which is a distinctive feature compared to other fluoroquinolones that typically lose efficacy at lower pH levels. Studies have shown that this compound maintains superior activity at pH levels ranging from 5.0 to 6.0, which is relevant for infections occurring in acidic tissues .

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound at Different pH Levels

| Bacterial Species | MIC at pH 7.4 (µg/mL) | MIC at pH 6.0 (µg/mL) | MIC Reduction Factor |

|---|---|---|---|

| Escherichia coli | 4 | 0.5 | 8 |

| Staphylococcus aureus | 2 | 0.25 | 8 |

| Pseudomonas aeruginosa | 16 | 2 | 8 |

| Streptococcus pneumoniae | 8 | 1 | 8 |

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in clinical studies involving healthy volunteers. The drug exhibits favorable absorption and distribution characteristics, with peak plasma concentrations achieved within hours post-administration. Its half-life supports once-daily dosing regimens, which is advantageous for patient compliance .

In Vivo Efficacy

This compound's efficacy has been assessed in various animal models, demonstrating significant therapeutic potential against infections such as inhalational tularemia and Q fever.

Case Study: Inhalational Tularemia

In a study involving mice infected with Francisella tularensis, treatment with this compound initiated at 24 hours post-infection resulted in a survival rate significantly higher than that observed with ciprofloxacin. Mice treated with this compound showed delayed onset of clinical signs and prolonged survival compared to those receiving traditional treatments .

Table 2: Survival Rates and Clinical Scores in Tularemia Model

| Treatment | Survival Rate (%) | Clinical Score (Day 7) |

|---|---|---|

| This compound | 50 | Mild symptoms |

| Ciprofloxacin | 10 | Severe symptoms |

| Control | 0 | Severe symptoms |

Clinical Implications

This compound has been proposed as an effective alternative for treating infections caused by pathogens that thrive in acidic environments, such as those seen in cystic fibrosis patients. Its superior performance under acidic conditions makes it a promising candidate for respiratory infections where traditional fluoroquinolones may fail .

Propriétés

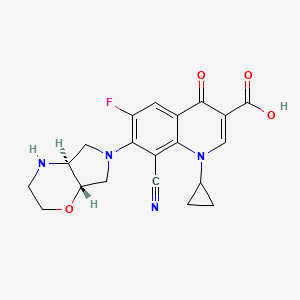

IUPAC Name |

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMHQCNFKNMJAV-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175096 | |

| Record name | Finafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Finafloxacin is a fluoroquinolone antibiotic, which selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair and recombination. | |

| Record name | Finafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

209342-40-5 | |

| Record name | Finafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Finafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of finafloxacin?

A1: this compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, ]. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death.

Q2: Does this compound exhibit enhanced activity in specific pH environments?

A2: Yes, a unique characteristic of this compound is its enhanced activity under acidic conditions (pH 5.0-6.5) [, , ]. While other fluoroquinolones lose potency in acidic environments, this compound maintains and even surpasses its activity at lower pH levels.

Q3: How does this pH-dependent activity benefit its therapeutic potential?

A3: Many infection sites, such as intracellular compartments, abscesses, and the urinary tract, can become acidic. This compound's enhanced activity in these environments makes it a promising candidate for treating infections where other fluoroquinolones might be less effective [, , , ].

Q4: What is the molecular structure of this compound?

A4: this compound is a 8-cyano-fluoroquinolone with a zwitterionic chemical structure [, ]. Its structure allows it to target both DNA gyrase and topoisomerase IV, contributing to its broad antibacterial spectrum.

Q5: What is the in vitro activity of this compound against common bacterial pathogens?

A5: this compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics [, , ]. Studies have shown its effectiveness against Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and others.

Q6: Is this compound effective against bacteria residing in acidic environments like macrophages?

A6: Yes, studies have demonstrated that this compound exhibits potent bactericidal activity against Burkholderia pseudomallei within macrophages [, , ]. Its enhanced activity at acidic pH, typical of the intracellular environment, contributes to this efficacy.

Q7: What animal models have been used to investigate the efficacy of this compound?

A7: Researchers have utilized various animal models, including murine models, to evaluate this compound's efficacy against infections caused by Burkholderia pseudomallei, Francisella tularensis, Yersinia pestis, and Coxiella burnetii [, , , , , , ]. These studies have demonstrated its potential as a therapeutic for various infectious diseases.

Q8: Have there been clinical trials conducted with this compound?

A8: Yes, this compound has undergone phase II clinical trials for the treatment of complicated urinary tract infections and acute pyelonephritis [, , ]. These trials have indicated promising efficacy and a favorable safety profile.

Q9: What about its use in treating Helicobacter pylori infections?

A9: In vitro studies have shown that this compound possesses good activity against Helicobacter pylori, especially at the acidic pH found in the stomach [, ]. This suggests its potential use for treating H. pylori infections, though further clinical evaluation is necessary.

Q10: What are the known mechanisms of resistance to this compound?

A10: Similar to other fluoroquinolones, resistance to this compound can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance.

Q11: Is this compound susceptible to efflux by bacterial pumps?

A11: While this compound demonstrates a lesser degree of susceptibility to efflux compared to other fluoroquinolones, it can still be extruded by certain pumps, such as the BpeEF-OprC pump in Burkholderia pseudomallei []. This suggests that efflux mechanisms could potentially contribute to resistance.

Q12: What is the pharmacokinetic profile of this compound in humans?

A12: this compound is well absorbed after oral administration, achieving plasma concentrations comparable to other fluoroquinolones []. It exhibits a half-life of approximately 10 hours and is primarily eliminated via renal excretion.

Q13: How do the pharmacokinetic properties of this compound relate to its dosing regimen?

A13: The pharmacokinetic parameters of this compound support once-daily dosing []. Its relatively long half-life allows for sustained drug concentrations, potentially improving efficacy and reducing the risk of resistance development.

Q14: Have there been any studies on the pharmacodynamics of this compound?

A14: Yes, pharmacodynamic studies have been conducted to assess the relationship between this compound's exposure and its antibacterial effect []. These studies are crucial for optimizing dosage regimens and maximizing clinical efficacy.

Q15: Are there specific drug delivery strategies being explored for this compound?

A15: While not explicitly mentioned in the provided articles, research on optimizing drug delivery for this compound could enhance its efficacy and target specific infection sites more effectively.

Q16: What are the future directions for this compound research?

A16: Further investigations into this compound's efficacy against a broader range of pathogens, its long-term safety profile, and the potential for resistance development are crucial. Exploring novel drug delivery strategies and identifying biomarkers for treatment response could also be beneficial.

Q17: Has there been any research on this compound's impact on bacterial biofilms?

A17: Yes, one study found that this compound demonstrates good activity against biofilm-forming Escherichia coli []. This suggests its potential use in treating biofilm-associated infections, which are notoriously difficult to eradicate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.